molecular formula C25H14BrNO5 B15024726 N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B15024726
M. Wt: 488.3 g/mol
InChI Key: GGDAENQPLXYVFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzofuran ring, a bromobenzoyl group, and a chromene carboxamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and chromene intermediates. One common method involves the halogenation of benzofuran derivatives followed by acylation reactions to introduce the bromobenzoyl group. The final step involves the coupling of the benzofuran intermediate with the chromene carboxamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and automated purification systems to ensure high purity and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, it can inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates inflammation .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-butoxybenzamide
  • N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-isobutoxybenzamide

Uniqueness

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various research applications .

Properties

Molecular Formula

C25H14BrNO5

Molecular Weight

488.3 g/mol

IUPAC Name

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C25H14BrNO5/c26-16-11-9-14(10-12-16)22(28)23-21(17-6-2-4-8-20(17)31-23)27-24(29)18-13-15-5-1-3-7-19(15)32-25(18)30/h1-13H,(H,27,29)

InChI Key

GGDAENQPLXYVFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.